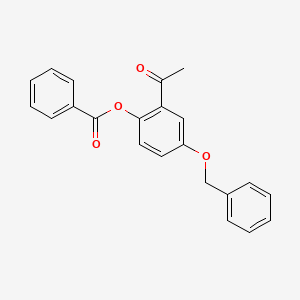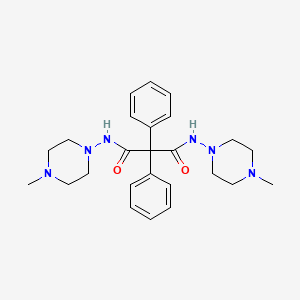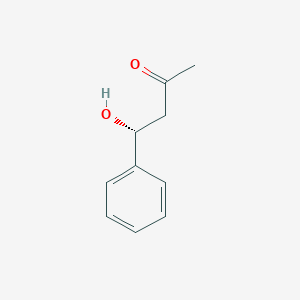![molecular formula C13H10Cl3NO B14396369 3-[(2,4,5-Trichlorophenoxy)methyl]aniline CAS No. 88253-93-4](/img/structure/B14396369.png)
3-[(2,4,5-Trichlorophenoxy)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4,5-Trichlorophenoxy)methyl]aniline is an organic compound that features a phenoxy group substituted with three chlorine atoms and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,5-Trichlorophenoxy)methyl]aniline typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde to form 2,4,5-trichlorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4,5-Trichlorophenoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(2,4,5-Trichlorophenoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2-Methyl-3-[(2,4,5-trichlorophenoxy)methyl]aniline: A structurally similar compound with different substituents.
Uniqueness
3-[(2,4,5-Trichlorophenoxy)methyl]aniline is unique due to its specific substitution pattern and the presence of both phenoxy and aniline groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
88253-93-4 |
|---|---|
Molekularformel |
C13H10Cl3NO |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
3-[(2,4,5-trichlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H10Cl3NO/c14-10-5-12(16)13(6-11(10)15)18-7-8-2-1-3-9(17)4-8/h1-6H,7,17H2 |
InChI-Schlüssel |
IUJPGCHKIONUJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)COC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)




![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)


